Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIIVSFTCKNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in the Synthesis of High-Affinity Dopamine Transporter (DAT) Ligands
Introduction: The Significance of the 3-azabicyclo[3.2.1]octane Scaffold in Neuroscience Research
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. Its dysfunction is implicated in numerous neuropsychiatric disorders, including ADHD, depression, and substance use disorders. Consequently, the DAT is a primary target for therapeutic drug development and for creating sophisticated molecular probes to investigate the dopamine system.
The 3-azabicyclo[3.2.1]octane core, a structural isomer of the tropane skeleton found in cocaine, represents a privileged scaffold in the design of potent and selective DAT ligands.[1][2] Its rigid, bicyclic structure provides a conformationally constrained framework that can accurately orient key pharmacophoric elements—such as an amine and a bulky aromatic group—for optimal interaction with the DAT binding pocket. This conformational rigidity is crucial for achieving high binding affinity and can be exploited to fine-tune selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a versatile and strategically important starting material for accessing a diverse library of DAT ligands. Its secondary amine offers a convenient handle for introducing a wide range of substituents via N-alkylation or N-acylation, while the methyl ester at the C-8 position provides another site for chemical modification. This guide provides detailed protocols and expert insights into the application of this key intermediate in the synthesis of novel DAT ligands.
Core Intermediate: Properties and Handling
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS No: 1403766-94-8) is typically supplied as a white to yellow solid. As a hydrochloride salt, the secondary amine is protonated, rendering it stable for storage and handling. However, for most synthetic transformations targeting the nitrogen, it must be converted to the free base form in situ.
| Property | Value | Source |
| CAS Number | 1403766-94-8 | |
| Molecular Formula | C₉H₁₅NO₂ · HCl | |
| Molecular Weight | 205.68 g/mol | |
| Appearance | White to Yellow Solid | |
| Storage | Refrigerator, under inert atmosphere |
Causality Behind Experimental Choices: The use of the hydrochloride salt is a standard practice in medicinal chemistry to enhance the stability and shelf-life of amines. The protonated nitrogen is less susceptible to aerial oxidation. Prior to reaction, the free amine must be liberated to act as a nucleophile. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which scavenges the HCl without competing in the primary reaction.
Synthetic Workflow Overview
The general strategy for elaborating Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride into a potent DAT ligand involves the introduction of substituents that mimic the key binding motifs of known inhibitors like cocaine and its analogs.[1][5] This typically involves an N-alkylation or acylation to introduce a sidechain that can interact with specific residues in the DAT binding pocket.
Sources
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Application Notes & Protocols: Leveraging Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride for Novel Serotonin Transporter (SERT) Inhibitor Development
Introduction: The Strategic Importance of the Serotonin Transporter and the 3-Azabicyclo[3.2.1]octane Scaffold
The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6A4) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons.[1] This mechanism effectively terminates the neurotransmitter's action. The central role of SERT in modulating mood, emotion, and various physiological processes has made it a primary target for therapeutic intervention, most notably in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[2][3] Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of modern psychopharmacology, and the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles remains an area of intense research.[3]
The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane alkaloids like cocaine, has historically been a fruitful starting point for designing monoamine transporter ligands.[4][5] Modifications to this rigid bicyclic system have yielded compounds with high affinity and varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and SERT.[6][7] This application note focuses on a related, yet distinct scaffold: Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride . This scaffold offers a unique three-dimensional architecture and distinct substitution vectors compared to its 8-aza counterpart, providing medicinal chemists with a valuable platform for exploring novel chemical space in the pursuit of next-generation SERT inhibitors.
This guide provides a comprehensive, experience-driven framework for researchers engaged in the development of SERT inhibitors based on this scaffold. We will detail the strategic workflow, from initial chemical derivatization to robust in vitro and in vivo characterization, emphasizing the rationale behind each protocol to ensure reproducible and meaningful results.
Caption: High-level workflow for SERT inhibitor discovery.
Part 1: Chemical Synthesis & Library Development
The starting scaffold, Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, presents two primary points for chemical modification: the secondary amine at position 3 and the methyl ester at position 8. The amine is a prime site for introducing various substituents to explore interactions with the transporter protein, while the ester can be hydrolyzed and converted to amides or other functional groups.
Protocol 1.1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a common and versatile method for attaching aryl groups to the scaffold's nitrogen atom. This modification is crucial as many known SERT inhibitors feature an aromatic moiety that interacts with key residues in the transporter's binding pocket.[8]
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. Its wide functional group tolerance and reliable performance make it an ideal choice for library synthesis, allowing for the rapid generation of diverse N-aryl derivatives.
Materials:
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Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Desired Aryl Bromide or Iodide
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Palladium catalyst (e.g., Pd₂(dba)₃)
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Ligand (e.g., Xantphos, BINAP)
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Base (e.g., Sodium tert-butoxide, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
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Inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction flask under an inert atmosphere, add the aryl bromide (1.0 eq), Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (1.2 eq, free-based from the HCl salt with a suitable base like NaHCO₃ and extracted), sodium tert-butoxide (1.4 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.
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Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Characterization of SERT Inhibition
Once a library of derivatives is synthesized, the next critical phase is to quantify their interaction with the serotonin transporter. This is achieved through a tiered screening approach, starting with binding affinity and progressing to functional inhibition and selectivity.
Protocol 2.1: SERT Radioligand Binding Assay (Affinity Determination)
This assay determines the affinity (expressed as the inhibition constant, Ki) of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.[9][10]
Rationale: The binding assay is a direct measure of the physical interaction between the compound and the transporter. It is a robust, high-throughput method for primary screening, allowing for the rapid ranking of compounds based on their binding potency. We use membranes from cells stably expressing human SERT (hSERT) to ensure translational relevance.
Caption: Step-by-step workflow for the SERT binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membranes from HEK-293 or CHO cells stably transfected with hSERT, or prepare them in-house using standard cell lysis and ultracentrifugation protocols.[9]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4):
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50 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
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50 µL of a selective SERT radioligand, such as [³H]Citalopram or [¹²⁵I]RTI-55, at a concentration near its Kd.[11]
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150 µL of the hSERT membrane preparation (5-20 µg protein).
-
-
Controls:
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Total Binding: Wells containing radioligand and membranes but no test compound.
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Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration (e.g., 10 µM) of a known SERT inhibitor (e.g., Paroxetine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]
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Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters 3-4 times with ice-cold wash buffer.[12]
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Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a microplate scintillation counter.
-
Data Analysis:
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Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Protocol 2.2: [³H]Serotonin Uptake Inhibition Assay (Functional Activity)
This assay measures the functional ability of a compound to block the transport of serotonin into cells. It is a crucial secondary screen to confirm that high-affinity binders are indeed inhibitors of transporter function.[13]
Rationale: While a binding assay confirms interaction, it doesn't distinguish between antagonists (inhibitors) and other types of ligands. This functional assay directly measures the inhibition of serotonin transport, providing a more physiologically relevant measure of a compound's activity (IC₅₀). Using cells that endogenously or recombinantly express hSERT provides a robust system for this evaluation.[13][14]
Step-by-Step Methodology:
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Cell Culture: Plate hSERT-expressing cells (e.g., HEK-293 or JAR cells) in a 96-well cell culture plate and grow to 80-90% confluency.[13][15]
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Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound.
-
Initiation of Uptake: Initiate serotonin uptake by adding a mixture of [³H]5-HT (final concentration ~20 nM) and unlabeled 5-HT.
-
Controls:
-
Total Uptake: Wells without any inhibitor.
-
Non-Specific Uptake: Wells containing a known potent SERT inhibitor (e.g., 10 µM Fluoxetine) to define the baseline.[2]
-
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. It is critical that this measurement is taken during the initial linear phase of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.[13]
-
Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS or Triton X-100). Transfer the lysate to a scintillation vial or plate, add scintillation cocktail, and quantify the amount of transported [³H]5-HT using a scintillation counter.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve as described in Protocol 2.1.
Data Presentation and Selectivity Profiling
All in vitro data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. Crucially, lead compounds must be profiled for their affinity and functional inhibition of DAT and NET to determine selectivity. High selectivity for SERT over the other monoamine transporters is a key objective to minimize off-target effects, such as the abuse potential associated with DAT inhibition.
Table 1: Representative In Vitro Data Summary
| Compound ID | Modification (at N-3) | SERT Ki (nM) | SERT IC₅₀ (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |
| Scaffold | -H | >10,000 | >10,000 | >10,000 | >10,000 | - | - |
| Cmpd-01 | -Phenyl | 150.2 | 210.5 | 2500 | 4500 | 16.6 | 29.9 |
| Cmpd-02 | -4-Chlorophenyl | 12.5 | 18.3 | 3500 | 6200 | 280.0 | 496.0 |
| Cmpd-03 | -2-Naphthyl | 5.8 | 9.1 | 1800 | 3100 | 310.3 | 534.5 |
| Fluoxetine | (Reference) | 1.1 | 2.5 | 2050 | 260 | 1863.6 | 236.4 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: In Vivo Evaluation of Antidepressant-Like Activity
Promising candidates from in vitro screening must be evaluated in animal models to assess their potential therapeutic efficacy. The Forced Swim Test (FST) is a widely used primary screen for antidepressant-like activity.[16][17]
Protocol 3.1: Mouse Forced Swim Test (FST)
Rationale: The FST is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), rodents will eventually adopt an immobile posture.[16][18] This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressant drugs is known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[17][19]
Caption: Standard two-day protocol for the Forced Swim Test.
Step-by-Step Methodology:
-
Apparatus: Use a transparent glass or plastic cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (~15 cm).[16]
-
Habituation (Day 1): Place each mouse into the cylinder for a 15-minute pre-test swim. This initial exposure induces a stable level of immobility for the test session. After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.[20]
-
Dosing (Day 2): 24 hours after the pre-test, administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a set time (e.g., 30-60 minutes) before the test session.
-
Test Session (Day 2): Place the mouse back into the water-filled cylinder for a 6-minute test session. Record the session using a video camera for unbiased scoring.
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming, with the mouse remaining floating and making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.
Part 4: Preliminary Pharmacokinetic (PK) Profiling
A compound's efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[21] Early assessment of key PK parameters is vital to select candidates with favorable drug-like properties.
Rationale: A potent SERT inhibitor is of little therapeutic value if it has poor oral bioavailability, is metabolized too quickly, or cannot cross the blood-brain barrier to reach its target. Preliminary PK studies in rodents help to de-risk candidates and guide chemical modifications to improve their profiles.[22][23]
Key Parameters to Assess: A standard rodent PK study involves administering the compound (intravenously and orally in separate cohorts) and collecting blood samples at multiple time points. Plasma concentrations are then measured by LC-MS/MS.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | Influences dosing frequency. |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure over time). | Overall measure of drug exposure. |
| Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | High oral bioavailability is desirable for patient convenience. |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain versus plasma. | Indicates blood-brain barrier penetration, essential for CNS targets. |
Conclusion
The Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride scaffold represents a promising and versatile starting point for the discovery of novel SERT inhibitors. By employing a systematic and integrated approach—combining rational chemical synthesis with a robust cascade of in vitro and in vivo assays—researchers can efficiently navigate the complex process of drug development. The protocols and strategic insights provided in this guide offer a validated framework for identifying and optimizing lead candidates, with the ultimate goal of developing safer and more effective treatments for serotonin-related disorders.
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- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
- 19. lasa.co.uk [lasa.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
- 22. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Unlocking Molecular Complexity: Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in Multi-Component Reactions
Senior Application Scientist Note: The quest for novel chemical entities with precisely defined three-dimensional architectures is a cornerstone of modern drug discovery. Multi-component reactions (MCRs) offer a powerful and efficient strategy to access complex molecular scaffolds from simple starting materials in a single synthetic operation. This technical guide delves into the application of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, a conformationally constrained bicyclic β-amino ester, as a key building block in MCRs for the rapid generation of diverse and medicinally relevant compounds.
The Strategic Advantage of the Azabicyclic Scaffold
The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, imparting rigidity and a defined spatial orientation of substituents.[1] Its incorporation into molecules can lead to enhanced binding affinity and selectivity for biological targets. When utilized as a bifunctional component in MCRs, this bicyclic amino ester allows for the introduction of this desirable structural motif while simultaneously enabling the exploration of diverse chemical space through the variation of other reaction components. Bicyclic amino acids have been successfully employed as dipeptide isosteres and reverse turn mimetics, highlighting their potential in peptidomimetic design.[1][2]
The Ugi Four-Component Reaction: A Gateway to Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[3][4] When a β-amino acid, such as Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate, is employed, the reaction can proceed as a three-component reaction (U-4C-3R) where the amino acid serves as both the amine and carboxylic acid component, leading to the formation of novel bicyclic β-lactams and related structures.[5]
This application note will focus on a representative Ugi-type reaction protocol involving Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride to generate a library of complex peptidomimetic structures.
Experimental Workflow Overview
The following diagram illustrates the general workflow for utilizing Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in a multi-component reaction strategy for the generation of a chemical library.
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Incorporating Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate
Introduction: The Strategic Value of the 3-azabicyclo[3.2.1]octane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. The 3-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure, offering a conformationally rigid framework that can mimic peptide turns and project substituents in well-defined spatial orientations.[1][2] This inherent rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a key building block for introducing this valuable scaffold into peptide and peptidomimetic structures. Its incorporation can lead to the development of novel therapeutics with improved efficacy and drug-like properties.
This guide provides a comprehensive overview and detailed protocols for the utilization of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS). The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this bicyclic amino acid analog.
Core Principles and Workflow Overview
The successful incorporation of a sterically hindered, non-proteinogenic amino acid like Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate into a growing peptide chain on a solid support requires careful consideration of several key steps. The overall workflow, from initial building block preparation to final peptide cleavage, is depicted below.
Part 1: Preparation of the Fmoc-Protected Building Block
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride must first be converted to its free carboxylic acid and then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine. This is a critical prerequisite for its use in standard Fmoc-based SPPS.[3]
Protocol 1.1: Saponification of the Methyl Ester
Rationale: The methyl ester must be hydrolyzed to the corresponding carboxylic acid to enable its activation and subsequent coupling to the free amine of the growing peptide chain on the solid support.
Materials:
-
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully acidify the reaction mixture to approximately pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-azabicyclo[3.2.1]octane-8-carboxylic acid.
Protocol 1.2: N-Fmoc Protection
Rationale: The Fmoc group is a base-labile protecting group for the amine functionality, which is orthogonal to the acid-labile side-chain protecting groups and the resin linkage, making it ideal for SPPS.[3][4]
Materials:
-
Crude 3-azabicyclo[3.2.1]octane-8-carboxylic acid from Protocol 1.1
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane or Acetonitrile
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve the crude carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add NaHCO₃ (2.5 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and wash with EtOAc to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.
Part 2: Solid-Phase Peptide Synthesis
The following protocols are based on standard Fmoc-SPPS procedures, with specific recommendations for the sterically hindered bicyclic amino acid.[5]
Protocol 2.1: Resin Loading (Example with Wang Resin)
Rationale: The first amino acid is covalently attached to the solid support. The choice of resin (e.g., Wang for a C-terminal acid, Rink Amide for a C-terminal amide) determines the functionality of the cleaved peptide.[5]
Materials:
-
Wang resin
-
Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Wang resin in DCM for 30 minutes, then in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and DMAP (0.1 eq) in DMF.
-
Add the activation mixture to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2.2: Peptide Chain Elongation
This is a cyclical process of deprotection and coupling.
A. Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x).
B. Coupling of Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid:
Rationale: Due to the steric hindrance of the bicyclic scaffold, a potent coupling reagent is recommended to ensure efficient amide bond formation and prevent deletion sequences.[6][7]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (3.0-5.0 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9-4.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0-10.0 eq)
-
DMF
Procedure:
-
In a separate vial, pre-activate the Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. A longer coupling time may be necessary due to steric hindrance.
-
Perform a Kaiser test or other qualitative test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.
-
Wash the resin thoroughly with DMF (5x).
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Bicyclic AA | 3.0 - 5.0 | The amino acid to be coupled |
| HATU | 2.9 - 4.9 | Coupling activator |
| DIPEA | 6.0 - 10.0 | Base for activation and neutralization |
| DMF | - | Solvent |
Part 3: Cleavage and Deprotection
Rationale: The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing any acid-labile side-chain protecting groups. A scavenger cocktail is used to prevent side reactions with reactive cationic species generated during this process.[8][9]
Protocol 3.1: Global Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
| Scavenger | Function | When to Use |
| Triisopropylsilane (TIS) | Reduces Trp, protects against trityl cations | Always recommended |
| Water | Hydrolyzes t-butyl cations | Standard in most cocktails |
| 1,2-Ethanedithiol (EDT) | Scavenges cations, useful for Arg(Pmc/Pbf) | If Arg is present |
| Thioanisole | Cation scavenger | For peptides with Met or Trp |
Procedure:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The incorporation of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate into peptides via solid-phase synthesis is a powerful strategy for developing novel peptidomimetics with constrained conformations. While the steric hindrance of this building block requires optimized coupling conditions, its successful integration can lead to compounds with enhanced biological activity and stability. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this unique scaffold in their drug discovery programs.
References
- Fülöp, F., Szatmári, I., & Wéber, E. (2009). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(5), 30-41.
-
ResearchGate. (2025). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Cattaneo, C. (2008). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. [Link]
- Carroll, F. I., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 54(15), 5486-5495.
- Pini, A., et al. (2008). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Current Organic Chemistry, 12(12), 971-996.
- De Vicente, J., & Marco-Contelles, J. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 10(30), 5735-5747.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
- Levchenko, K., et al. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen.
- González-Lainez, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(16), 3125-3141.
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Reaction Yield Optimization for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable bicyclic scaffold. Here, we dissect each critical stage of the synthesis, offering troubleshooting advice and optimization strategies rooted in established chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic approach involves the initial construction of the core bicyclic structure via an intramolecular Dieckmann condensation, followed by functional group manipulations to arrive at the final product.
Caption: Synthetic workflow for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Dieckmann Condensation
The intramolecular cyclization of a suitable acyclic di-ester precursor, such as an N-substituted bis(2-ethoxycarbonylethyl)amine, is a crucial step in forming the 3-azabicyclo[3.2.1]octane core. The Dieckmann condensation is a powerful tool for this transformation[1].
Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?
A1: Low yields in a Dieckmann condensation can often be attributed to several factors:
-
Base Selection and Stoichiometry: The choice of base is critical. Strong, non-nucleophilic bases are required to generate the enolate for cyclization. Sodium ethoxide is commonly used when dealing with ethyl esters to avoid transesterification. However, stronger bases like potassium tert-butoxide or sodium hydride can also be effective. It is crucial to use at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium of the reaction forward.
-
Reaction Conditions: The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or THF to prevent quenching of the enolate. Ensure all glassware is oven-dried and the solvent is rigorously dried before use. The reaction temperature can also be optimized; while often run at reflux, some systems may benefit from lower temperatures to minimize side reactions.
-
Purity of Starting Material: The acyclic di-ester precursor must be of high purity. Any impurities, such as residual acid from a previous step, can neutralize the base and inhibit the reaction.
-
Work-up Procedure: The acidic work-up to protonate the enolate of the β-keto ester must be performed carefully. Adding the reaction mixture to a cold, dilute acid solution can help to minimize decomposition of the product.
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide, Potassium tert-Butoxide, Sodium Hydride | Strong, non-nucleophilic bases are required for enolate formation. |
| Solvent | Toluene, THF (anhydrous) | Aprotic, anhydrous conditions are essential to prevent quenching of the enolate. |
| Temperature | Reflux (typically), but optimization may be needed | To provide sufficient energy for the reaction while minimizing degradation. |
| Work-up | Quench in cold, dilute acid | To neutralize the reaction and protonate the product without causing degradation. |
Q2: I am observing significant amounts of polymeric material and other side products after my Dieckmann condensation. What is happening?
A2: The formation of polymeric material suggests that intermolecular condensation is competing with the desired intramolecular cyclization. This is often an issue of concentration. The Dieckmann condensation should be performed under high dilution conditions to favor the intramolecular pathway.
Additionally, side reactions such as elimination or hydrolysis of the ester groups can occur, especially if the reaction is run for extended periods at high temperatures. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Caption: Troubleshooting the Dieckmann Condensation.
Step 2: Hydrolysis and Decarboxylation
Following the successful cyclization, the activating ester group (often at the C-8 position) needs to be removed. This is typically achieved through acidic hydrolysis followed by thermal decarboxylation.
Q3: My hydrolysis and decarboxylation step is giving a low yield of the desired bicyclic ketone. What are the critical parameters to control?
A3: This step can be sensitive to the reaction conditions.
-
Acid Concentration and Temperature: Strong mineral acids like hydrochloric acid or sulfuric acid are typically used for the hydrolysis. The concentration of the acid and the reaction temperature are key. Insufficiently harsh conditions may lead to incomplete hydrolysis, while overly aggressive conditions can cause degradation of the bicyclic ring system. A stepwise approach, with initial hydrolysis at a moderate temperature followed by an increase in temperature for decarboxylation, can be effective.
-
Reaction Monitoring: It is important to monitor the progress of the reaction. The evolution of CO2 gas is an indicator of decarboxylation. Following the reaction by TLC or LC-MS will help determine when the starting material has been fully consumed and prevent unnecessary exposure to harsh conditions.
Step 3: Esterification and Salt Formation
The final steps involve the esterification of the carboxylic acid at the 8-position to a methyl ester and the subsequent formation of the hydrochloride salt for improved stability and handling[2].
Q4: I am struggling with the final esterification and salt formation. What are the best practices for these steps?
A4:
-
Esterification: The esterification of the 3-azabicyclo[3.2.1]octane-8-carboxylic acid can be achieved using several methods. A common and effective method is to treat the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or dry HCl gas. The use of thionyl chloride has the advantage of converting the carboxylic acid to the more reactive acid chloride in situ. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
-
Salt Formation: The formation of the hydrochloride salt is typically straightforward. After the esterification is complete and the product has been isolated, it can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration. It is important to use anhydrous solvents to obtain a crystalline, non-hygroscopic salt.
III. Analytical Characterization
Proper characterization of the final product and intermediates is essential to confirm the structure and assess purity.
Q5: What are the key analytical techniques for characterizing Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride and what should I look for?
A5: A combination of spectroscopic and chromatographic methods should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals to look for include the methyl ester singlet, and the characteristic multiplets of the bicyclic protons. The integration of these signals should correspond to the expected number of protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbons of the bicyclic framework.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique and should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Is essential for assessing the purity of the final compound. A single, sharp peak is indicative of a pure sample. Method development may be required to achieve good separation from any starting materials or side products.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. Expect to see characteristic stretches for the ester carbonyl (C=O) and the N-H stretch of the protonated amine in the hydrochloride salt.
| Technique | Key Information Provided |
| ¹H NMR | Proton environment, connectivity, and stoichiometry. |
| ¹³C NMR | Number and type of carbon atoms. |
| Mass Spec | Molecular weight confirmation. |
| HPLC | Purity assessment. |
| IR Spec | Presence of key functional groups. |
By carefully considering these troubleshooting points and optimization strategies, researchers can significantly improve the yield and purity of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in their synthetic campaigns.
IV. References
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable bicyclic scaffold. As a key intermediate in the development of various bioactive molecules, particularly those targeting neurological and psychiatric disorders, a robust and reproducible synthetic protocol is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring scientific integrity and maximizing your synthetic success.
Overview of the Synthetic Strategy
The synthesis of the 3-azabicyclo[3.2.1]octane core is often achieved through intramolecular cyclization strategies.[2] A common and effective approach involves the Dieckmann condensation of a suitably substituted pyrrolidine diester, followed by subsequent hydrolysis, decarboxylation, and salt formation. This guide will focus on troubleshooting this synthetic sequence.
Synthetic Workflow Diagram
Caption: General synthetic workflow for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Dieckmann Condensation
The Dieckmann condensation is a critical intramolecular reaction for forming the five-membered ring of the bicyclic system. It involves the cyclization of a diester in the presence of a strong base to form a β-ketoester.[3]
Q1: My Dieckmann condensation is resulting in a low yield of the desired β-ketoester. What are the likely causes and how can I improve it?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Moisture Contamination: The strong bases used (e.g., sodium hydride, sodium ethoxide) are extremely sensitive to moisture. Any water present will quench the base and inhibit the formation of the necessary enolate intermediate.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are crucial. The pKa of the α-proton of the ester must be considered. A base that is not strong enough will not lead to sufficient enolate formation. Conversely, using a vast excess of a very strong base can sometimes promote side reactions.
-
Solution: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used and effective bases for this transformation. Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete reaction.
-
-
Reaction Temperature: While some Dieckmann condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or side reactions.
-
Solution: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. For reactions in higher boiling point solvents like toluene, reflux temperatures may be necessary.
-
-
Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester solution to a suspension of the base in the solvent over an extended period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.
-
Troubleshooting Workflow for Low Yield in Dieckmann Condensation
Caption: A step-by-step troubleshooting guide for low yields in the Dieckmann condensation.
Part 2: Hydrolysis and Decarboxylation
Following the successful cyclization, the resulting β-ketoester is typically hydrolyzed and decarboxylated to yield the desired bicyclic ketone.
Q2: After acidic workup of my Dieckmann condensation, I am not isolating the expected product. What could be going wrong?
A2: A common pitfall is the premature hydrolysis and decarboxylation of the β-ketoester during the acidic quench of the Dieckmann reaction. The β-ketoester is susceptible to hydrolysis and subsequent loss of the carboxyl group under acidic conditions, especially with heating.
-
Incomplete Reaction: If the Dieckmann condensation was not complete, you will isolate unreacted starting material.
-
Solution: Before quenching, ensure the reaction has gone to completion by TLC analysis.
-
-
Uncontrolled Decarboxylation: If the goal is to isolate the β-ketoester, a careful, cold, and dilute acid quench is necessary. If the goal is the decarboxylated product, the conditions need to be controlled to ensure complete conversion.
-
Solution for isolating the β-ketoester: Quench the reaction mixture by pouring it into a cold (0 °C) solution of dilute acid (e.g., 1M HCl). Extract the product quickly into an organic solvent.
-
Solution for direct decarboxylation: After the Dieckmann condensation, carefully quench the reaction and then heat the acidic aqueous solution (e.g., reflux in 6N HCl) until TLC or LC-MS analysis shows complete conversion to the decarboxylated product.
-
Reaction Parameter Comparison for Hydrolysis & Decarboxylation
| Parameter | Gentle Hydrolysis (Isolating β-Ketoester) | Full Hydrolysis & Decarboxylation |
| Acid Concentration | Dilute (e.g., 1M HCl) | Concentrated (e.g., 6N HCl) |
| Temperature | 0 °C to Room Temperature | Reflux Temperature |
| Reaction Time | Short (during workup) | Several hours (monitored) |
Part 3: Purification and Salt Formation
The final steps involve purifying the free base and converting it to the stable hydrochloride salt.
Q3: I am having difficulty purifying the final product. It seems to be very polar and streaks on my silica gel column. How can I effectively purify it?
A3: The free base of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a polar amine, which can indeed be challenging to purify by standard silica gel chromatography.
-
Streaking on Silica: The basic nature of the amine leads to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 1-2% triethylamine (TEA) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/methanol mobile phase.
-
Solution 2: Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.
-
Solution 3: Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can be very effective for purifying polar compounds.
-
Q4: My hydrochloride salt is not precipitating cleanly, or it is forming an oil. How can I obtain a crystalline solid?
A4: The formation of a clean, crystalline hydrochloride salt depends on the solvent system and the exclusion of water.
-
Oiling Out: This often occurs if the solvent is too polar, or if there is residual water in your free base or solvent.
-
Solution: Ensure your purified free base is completely dry by co-evaporating with an anhydrous solvent like toluene and then placing it under high vacuum. Use an anhydrous solution of HCl (e.g., HCl in diethyl ether, dioxane, or 2-propanol). Diethyl ether is a good choice for inducing precipitation as the hydrochloride salt is often insoluble in it.
-
-
Slow Crystallization: Sometimes, crystallization requires time and the right conditions.
-
Solution: After adding the HCl solution, if a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the solution in an ice bath or refrigerator can also promote crystallization. If an oil forms, try triturating it with a non-polar solvent like hexane or pentane to induce solidification.
-
Protocol for Hydrochloride Salt Formation
-
Ensure the purified free base is completely dry and under an inert atmosphere.
-
Dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Monitor for the formation of a precipitate. If no precipitate forms, you can add an anti-solvent (a non-polar solvent in which the salt is insoluble, like diethyl ether or hexane) until the solution becomes cloudy.
-
Allow the mixture to stir, possibly with cooling, to maximize precipitation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
References
-
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. (2023). [Link]
-
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. MySkinRecipes. [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science and Engineering Technology. [Link]
Sources
Technical Support Center: Reaction Monitoring for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Welcome to the technical support center for the reaction monitoring of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our goal is to equip you with the expertise and practical insights necessary to navigate the unique challenges presented by this polar, basic compound.
Introduction to the Analyte
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a bicyclic amine derivative. Its structure, characterized by a secondary amine within the bridged ring system and its formulation as a hydrochloride salt, presents specific considerations for chromatographic analysis. The polarity imparted by the amine and carboxylate functionalities, combined with the ionic nature of the hydrochloride salt, can lead to challenges such as poor solubility in common TLC eluents, peak tailing, and variable ionization in LC-MS. This guide will address these issues head-on, providing you with robust protocols and troubleshooting strategies.
I. Troubleshooting Guides
Effective troubleshooting is a cornerstone of reliable analytical chemistry. The following tables are designed to be your first point of reference when encountering common issues during the TLC and LC-MS analysis of your target compound and related reactions.
A. Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Spot remains at the baseline (Rf ≈ 0) | 1. High Polarity of the Hydrochloride Salt: The ionic nature of the hydrochloride salt results in very strong interaction with the polar silica gel stationary phase.[1] 2. Inappropriate Solvent System: The eluent is not polar enough to move the highly polar analyte up the plate. | 1. Sample Preparation - Free Basing: Before spotting, dissolve a small amount of the reaction mixture in a suitable solvent and add a drop of a volatile base like triethylamine (TEA) or a dilute solution of ammonia in methanol. This deprotonates the amine hydrochloride to its less polar free base form, reducing its affinity for the silica gel.[1] 2. Modify the Mobile Phase: Increase the polarity of the eluent. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). For very polar compounds, consider solvent systems like 10% ammonium hydroxide in methanol mixed with dichloromethane (e.g., 1-10% of the ammonia/methanol solution in DCM).[2] |
| Spot Streaking or Tailing | 1. Interaction of the Basic Amine with Acidic Silica: The basic nitrogen atom on your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, leading to uneven migration. 2. Overloading the Plate: Applying too much sample can saturate the stationary phase, causing the spot to spread. | 1. Use a Basic Modifier in the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[3] 2. Spot Dilute Samples: Ensure your sample is sufficiently diluted. It is better to spot multiple times in the same location, allowing the solvent to dry between applications, than to apply one large, concentrated spot.[4] |
| No Visible Spots (After Staining) | 1. Inappropriate Visualization Technique: The chosen stain may not react with your compound. 2. Insufficient Concentration: The amount of analyte on the plate is below the detection limit of the stain. | 1. Use a Suitable Stain: For secondary amines, a ninhydrin stain is often effective, producing a characteristic color (often yellow or purple after heating).[5][6] Potassium permanganate (KMnO4) stain is a good general stain for compounds that can be oxidized.[7] 2. Increase Sample Concentration: If possible, concentrate the sample before spotting or apply the sample multiple times to the same spot.[8] |
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with Residual Silanols: The basic amine can interact with acidic silanols on the surface of C18 columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use an Acidic Modifier: Add a small amount of formic acid (typically 0.1%) to the mobile phase. This will protonate the silanol groups, minimizing secondary interactions, and ensure the analyte is consistently in its protonated form, which often leads to better peak shapes for amines.[9][10] 2. Consider a Different Column: For highly polar basic compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a better choice, as it is specifically designed for the retention of polar analytes.[11][12][13][14] |
| Low or No Signal (Poor Ionization) | 1. Ion Suppression: Co-eluting matrix components from the reaction mixture can interfere with the ionization of your target analyte in the MS source.[15][16][17][18] 2. Analyte is Not in the Optimal Ionization State: The mobile phase conditions may not be conducive to efficient protonation of the analyte. | 1. Improve Sample Preparation: Perform a simple liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering salts and byproducts. 2. Optimize Mobile Phase: Ensure the mobile phase contains a proton source like 0.1% formic acid for positive ion mode electrospray ionization (ESI).[9][10] This will promote the formation of the [M+H]+ ion. 3. Check MS Source Parameters: Optimize the capillary voltage, gas flow, and temperature of the ESI source to maximize the signal for your compound. |
| Inconsistent Retention Times | 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of volatile components. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running gradients. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. |
II. Frequently Asked Questions (FAQs)
Q1: Do I need to remove the hydrochloride salt before TLC or LC-MS analysis?
A1: For TLC, it is highly recommended to convert the hydrochloride salt to the free base in situ on the spotting line by adding a volatile base to your sample solution. This will significantly improve the chromatography.[1] For LC-MS, this is generally not necessary. The salt will dissociate in the aqueous mobile phase, and the mass spectrometer will detect the protonated form of your compound. The chloride ion will not typically interfere with the analysis in positive ion mode.
Q2: What is a good starting solvent system for TLC analysis of my reaction?
A2: A good starting point is a mixture of a moderately polar solvent and a polar solvent. For instance, you can start with 5-10% methanol in dichloromethane. If your compound remains at the baseline, you can increase the percentage of methanol. Adding 0.5-1% of triethylamine or a concentrated ammonia solution to the eluent can help to produce sharper spots.[3]
Q3: My compound is very polar and doesn't retain on a C18 column. What are my options for LC-MS?
A3: For very polar compounds that are not well-retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13][14] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which allows for the retention of polar analytes.
Q4: How can I visualize the spots on my TLC plate if my compound is not UV-active?
A4: There are several staining methods available. For a secondary amine like Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate, a ninhydrin stain is a good choice.[5][6] After dipping the plate in the ninhydrin solution and gently heating, amines will appear as colored spots. Another general-purpose stain is potassium permanganate (KMnO4), which reacts with most organic compounds.[7]
III. Experimental Protocols
A. Step-by-Step TLC Reaction Monitoring Protocol
-
Prepare the TLC Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for at least 10-15 minutes.[19]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.[4]
-
Sample Preparation:
-
Starting Material: Dissolve a small amount of your starting material in a volatile solvent (e.g., methanol or dichloromethane).
-
Reaction Mixture: Take a small aliquot of your reaction mixture and dilute it with a volatile solvent. To this diluted sample, add a single drop of triethylamine to convert the hydrochloride salt to the free base.
-
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution on the first lane of the baseline. On the second lane (co-spot), first spot the starting material, and then spot the reaction mixture on top of it. On the third lane, spot only the reaction mixture. Keep the spots as small as possible.[4]
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[20]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Then, proceed with chemical staining (e.g., ninhydrin or potassium permanganate). Gently heat the plate after staining to develop the spots.[5][6][7]
-
Interpret the Results: Compare the spots in the different lanes to determine the progress of your reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[21]
B. Step-by-Step LC-MS Reaction Monitoring Protocol
-
Prepare the Mobile Phase: A common mobile phase for polar amines is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9][10] Ensure all solvents are of LC-MS grade.
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B). Filtration of the sample through a 0.22 µm syringe filter is recommended to protect the column.
-
Set Up the LC-MS Method:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is appropriate.
-
MS Detection: Set the mass spectrometer to positive ion mode (ESI+) and monitor for the expected mass-to-charge ratio (m/z) of the protonated starting material and product ([M+H]+).
-
-
Inject and Analyze: Inject the prepared sample and acquire the data.
-
Data Interpretation: Analyze the chromatogram to observe the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
IV. Visualized Workflows
A. TLC Troubleshooting Workflow
Caption: A workflow for troubleshooting common TLC issues.
B. LC-MS Troubleshooting Workflow
Sources
- 1. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. TLC stains [reachdevices.com]
- 6. epfl.ch [epfl.ch]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. sketchviz.com [sketchviz.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 19. organomation.com [organomation.com]
- 20. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: Methyl 3-Azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride in Catalysis
Welcome to the dedicated technical support guide for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile catalyst in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your catalytic reactions, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
What are the primary catalytic applications of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride?
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chiral bicyclic amine derivative. Its hydrochloride salt form is a stable precursor to the active free amine, which functions as an organocatalyst. The rigid bicyclic structure provides a well-defined stereochemical environment, making it particularly effective in asymmetric catalysis.[1]
Its primary applications are in reactions where a secondary amine is a potent catalyst, including:
-
Michael Additions: The free amine can activate enolizable aldehydes and ketones to form enamines, which then react with Michael acceptors.
-
Aldol Reactions: It can catalyze asymmetric aldol reactions, controlling the stereochemical outcome.[2][3]
-
Mannich Reactions: Similar to the above, it facilitates the formation of enamines for subsequent reaction with imines.
The key to its utility lies in the generation of the active free amine from the more stable and easily handled hydrochloride salt.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" Derivatives in Functional Assays
Introduction: The Versatile 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane scaffold is a conformationally constrained bicyclic amine that serves as a core structural element in a multitude of biologically active molecules.[1][2] Its rigid framework makes it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system. This scaffold is a key component of tropane alkaloids like atropine and cocaine, which are known for their potent effects on neurotransmitter systems.[3][4][5][6][7][8] The inherent structural rigidity of the 3-azabicyclo[3.2.1]octane nucleus allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with specific biological targets.
This guide provides a comprehensive framework for the functional characterization and comparison of novel derivatives of "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride." We will explore a series of illustrative functional assays to benchmark the activity of three hypothetical derivatives – Derivative A , Derivative B , and Derivative C – against key neurological targets. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to selecting and implementing appropriate functional assays, interpreting the resulting data, and understanding the underlying experimental rationale.
Hypothetical Derivatives for Comparative Analysis
For the purpose of this guide, we will consider three hypothetical derivatives of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, each with a unique substitution pattern designed to modulate its pharmacological profile:
-
Derivative A: A reference compound with a simple substitution.
-
Derivative B: A derivative with an electron-withdrawing group, hypothesized to alter its interaction with monoamine transporters.
-
Derivative C: A derivative with a bulky aromatic substitution, potentially enhancing its affinity for G-protein coupled receptors.
Target Selection: A Multi-Faceted Approach to Neurological Activity
Given the structural similarity of the 3-azabicyclo[3.2.1]octane scaffold to known neuroactive compounds, a panel of relevant biological targets is essential for a thorough functional characterization. This guide will focus on three primary classes of targets that are frequently modulated by this chemical scaffold:
-
G-Protein Coupled Receptors (GPCRs): Specifically, the Muscarinic Acetylcholine Receptors (mAChRs), which are involved in a wide range of physiological functions and are known targets of tropane alkaloids.[3]
-
Ligand-Gated Ion Channels: Focusing on Nicotinic Acetylcholine Receptors (nAChRs), which mediate fast synaptic transmission.[9][10][11][12]
-
Monoamine Transporters: The Dopamine Transporter (DAT) and the Serotonin Transporter (SERT) are critical for regulating neurotransmitter levels in the synapse and are well-known targets for compounds with the azabicyclo[3.2.1]octane core.[3][13][14][15]
The following sections will detail the experimental protocols for assessing the activity of our hypothetical derivatives at each of these targets, present illustrative data for comparison, and provide the scientific rationale behind the chosen methodologies.
I. G-Protein Coupled Receptor (GPCR) Functional Profiling: Muscarinic Acetylcholine Receptors (M1 Subtype)
The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[16][17] We will utilize a calcium mobilization assay to determine the potency and efficacy of our derivatives as agonists or antagonists at the M1 receptor.
Calcium Mobilization Assay Workflow
Caption: Workflow for the M1 Receptor Calcium Mobilization Assay.
Detailed Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Seeding: Cells are harvested and seeded at a density of 50,000 cells per well in a 96-well black-walled, clear-bottom plate and incubated overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.
-
Compound Addition: After incubation, the dye solution is removed, and cells are washed again with HBSS. The test compounds (Derivatives A, B, and C) and a reference agonist (e.g., Acetylcholine) are prepared in HBSS at various concentrations and added to the wells.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.[16][17][18][19][20]
Illustrative Comparative Data: M1 Receptor Activity
| Compound | EC50 (nM) - Agonist Mode | % Max Response (vs. Acetylcholine) | IC50 (nM) - Antagonist Mode |
| Derivative A | 500 | 85% | >10,000 |
| Derivative B | >10,000 | <10% | 150 |
| Derivative C | 50 | 95% | >10,000 |
| Acetylcholine | 10 | 100% | N/A |
Interpretation: The data suggests that Derivative C is a potent and efficacious agonist at the M1 receptor, comparable to the endogenous ligand acetylcholine. Derivative A is a partial agonist with lower potency. Derivative B exhibits weak antagonist activity and no significant agonist effect, indicating a different mode of interaction with the receptor.
II. Ligand-Gated Ion Channel Functional Profiling: Nicotinic Acetylcholine Receptors (α7 Subtype)
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to cations, including calcium.[10][11] Its activation can be measured using a calcium influx assay, similar to the one used for the M1 receptor, but the underlying mechanism is direct ion channel opening rather than a second messenger cascade.
α7 nAChR Calcium Influx Assay Workflow
Caption: Workflow for the α7 nAChR Calcium Influx Assay.
Detailed Experimental Protocol: α7 nAChR Calcium Influx Assay
-
Cell Culture: GH4C1 cells, which endogenously express the rat α7 nicotinic acetylcholine receptor, are cultured in Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Cell Seeding: Cells are plated in 96-well black-walled, clear-bottom plates at a density of 80,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye and a probenecid solution (to prevent dye leakage) for 1 hour at 37°C.
-
Compound Addition: The plate is then transferred to a fluorescence plate reader. The test compounds and a reference agonist (e.g., Nicotine) are added to the wells.
-
Fluorescence Measurement: Calcium influx is monitored by measuring the change in fluorescence intensity over a short period.[21]
Illustrative Comparative Data: α7 nAChR Activity
| Compound | EC50 (nM) - Agonist Mode | % Max Response (vs. Nicotine) | IC50 (nM) - Antagonist Mode |
| Derivative A | 1,200 | 60% | >10,000 |
| Derivative B | >10,000 | <5% | 800 |
| Derivative C | 250 | 90% | >10,000 |
| Nicotine | 100 | 100% | N/A |
Interpretation: Similar to the M1 receptor, Derivative C is a potent agonist at the α7 nAChR. Derivative A acts as a partial agonist. Derivative B shows weak antagonistic properties. This suggests that the structural modifications in Derivative C favor interactions with both muscarinic and nicotinic acetylcholine receptors.
III. Monoamine Transporter Functional Profiling: DAT and SERT
The function of monoamine transporters is to reuptake neurotransmitters from the synaptic cleft.[22][23][24] The activity of our derivatives on DAT and SERT will be assessed using a radiolabeled neurotransmitter uptake assay. This assay directly measures the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin) into cells expressing the respective transporter.
Monoamine Transporter Uptake Assay Workflow
Caption: Workflow for the Monoamine Transporter Uptake Assay.
Detailed Experimental Protocol: DAT and SERT Uptake Assays
-
Cell Culture: HEK293 cells stably expressing either the human dopamine transporter (DAT) or the human serotonin transporter (SERT) are cultured in appropriate media.
-
Cell Seeding: Cells are plated in 96-well plates and grown to confluence.
-
Pre-incubation: On the day of the assay, the growth medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT) for 10-20 minutes at room temperature.
-
Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter ([3H]dopamine for DAT-expressing cells or [3H]serotonin for SERT-expressing cells).[14][15]
-
Uptake Termination: After a short incubation period (typically 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.
Illustrative Comparative Data: DAT and SERT Inhibition
| Compound | DAT IC50 (nM) | SERT IC50 (nM) |
| Derivative A | 800 | 1,500 |
| Derivative B | 50 | 2,000 |
| Derivative C | 1,200 | 900 |
| GBR 12909 (DAT ref.) | 10 | >10,000 |
| Fluoxetine (SERT ref.) | >10,000 | 5 |
Interpretation: Derivative B is a potent and selective inhibitor of the dopamine transporter. This aligns with our initial hypothesis that the electron-withdrawing group might enhance its interaction with monoamine transporters. Derivatives A and C show weaker, non-selective inhibition of both DAT and SERT.
Discussion and Structure-Activity Relationship (SAR) Insights
The illustrative data presented in this guide highlights the importance of a multi-target screening approach for novel compounds based on the 3-azabicyclo[3.2.1]octane scaffold. Our hypothetical results suggest the following preliminary SAR:
-
Derivative C , with its bulky aromatic substitution, demonstrates potent agonist activity at both M1 and α7 acetylcholine receptors, suggesting that this type of modification may favor interactions with receptor binding pockets.
-
Derivative B , featuring an electron-withdrawing group, displays selective and potent inhibition of the dopamine transporter. This indicates that electronic properties play a crucial role in modulating interactions with monoamine transporters.
-
Derivative A , the reference compound, exhibits moderate activity across multiple targets, serving as a valuable baseline for comparison.
These hypothetical findings underscore the chemical tractability of the 3-azabicyclo[3.2.1]octane scaffold and its potential for generating derivatives with diverse and selective pharmacological profiles.
Conclusion
This guide provides a comprehensive overview of the functional benchmarking of novel "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" derivatives. By employing a carefully selected panel of in vitro functional assays, researchers can effectively characterize the pharmacological properties of new chemical entities. The detailed protocols and illustrative data presented herein serve as a practical resource for scientists in the field of drug discovery and development. The causality behind each experimental choice is rooted in established principles of pharmacology and cell biology, ensuring a robust and reliable approach to compound characterization. A thorough understanding of a compound's activity at multiple targets is paramount for advancing the most promising candidates toward further preclinical and clinical development.
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A Technical Guide to Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride: Patent Landscape, Novelty, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, a versatile bicyclic amine that serves as a crucial building block in modern medicinal chemistry. We will explore its patent landscape, assess its novelty, and compare its utility and performance with relevant alternatives, supported by experimental data and detailed protocols. As a senior application scientist, the aim is to deliver a scientifically rigorous and practical resource for professionals in drug discovery and development.
Introduction: The Significance of the Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core is a conformationally constrained structural motif that has garnered significant attention in the field of drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. This scaffold is particularly prevalent in the design of centrally active agents, where such conformational restriction can lead to improved potency and reduced off-target effects.[1][2] Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride serves as a key intermediate in the synthesis of a wide array of bioactive molecules, making a thorough understanding of its properties and applications essential for researchers in this domain.[3]
Patent Landscape: A Crowded Field of Innovation
The patent landscape surrounding azabicyclo[3.2.1]octane derivatives is extensive, reflecting the scaffold's broad therapeutic potential. A comprehensive review of the patent literature reveals that while "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" itself is often cited as a starting material or intermediate, the core novelty in recent patents lies in the derivatization of this scaffold to create novel therapeutic agents.
Key patent families focus on:
-
Monoamine Reuptake Inhibitors: Patents such as WO2007063071A1 describe 8-azabicyclo[3.2.1]octane derivatives as potent inhibitors of monoamine transporters, with applications in treating depression, anxiety, and ADHD.[4]
-
Mu Opioid Receptor Antagonists: The invention disclosed in WO2009029257A1 presents novel 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists for treating opioid-induced bowel dysfunction.[5]
-
Hepatitis B Virus (HBV) Inhibitors: Patent application WO2019001420A1 utilizes Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride as a key intermediate in the synthesis of heteroaryldihydropyrimidine derivatives for the treatment of HBV infections.[6]
-
TNF Activity Modulators: European patent EP 2872508 B1 describes the use of the title compound in preparing imidazopyridine derivatives that modulate TNF activity.[7]
This landscape indicates that the core azabicyclo[3.2.1]octane structure is a well-established and valuable pharmacophore. The novelty and patentability for new chemical entities (NCEs) therefore reside in the unique substitution patterns and their resulting biological activities.
Novelty Assessment: Wherein Lies the Inventive Step?
The novelty of compounds derived from Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is not in the scaffold itself, but rather in the innovative ways it is functionalized to interact with specific biological targets. The inventive step for new drug candidates typically involves:
-
Unique Substitution Patterns: The nature, position, and stereochemistry of substituents on the bicyclic ring and the carboxylate group.
-
Novel Therapeutic Applications: The identification of new biological targets or disease indications for this class of compounds.
-
Improved Pharmacokinetic and Pharmacodynamic Properties: Modifications that enhance absorption, distribution, metabolism, excretion (ADME), and safety profiles.
For researchers, this means that while the core building block may be known, there is ample opportunity for innovation in the design and synthesis of new derivatives with superior therapeutic properties.
Comparative Analysis: Performance and Alternatives
The utility of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride can be benchmarked against other bicyclic and heterocyclic scaffolds used in medicinal chemistry. The primary advantages of the 3-azabicyclo[3.2.1]octane core include its rigid structure, synthetic tractability, and proven success in yielding potent and selective ligands.
Comparison with Structurally Related Scaffolds
| Scaffold | Key Features | Therapeutic Areas of Interest | Representative Patented Applications |
| 3-Azabicyclo[3.2.1]octane | Rigid bicyclic structure, constrained amine. | CNS disorders, antiviral, anti-inflammatory.[6][8][9] | HBV inhibitors, TNF modulators.[6][7] |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Well-explored scaffold, natural product analog. | CNS disorders, pain management, cardiovascular.[4][5] | Monoamine reuptake inhibitors, mu opioid antagonists.[4][5] |
| 2-Azabicyclo[3.2.1]octane | Isomeric scaffold with distinct spatial arrangement. | Drug discovery intermediate.[8] | Total synthesis of natural products.[8] |
| Piperidine | Flexible monocyclic amine. | Broad range of therapeutic areas. | Various |
The choice of scaffold is dictated by the specific requirements of the biological target. The 3-azabicyclo[3.2.1]octane scaffold offers a unique three-dimensional structure that can provide a different set of interactions compared to the more extensively studied tropane (8-azabicyclo[3.2.1]octane) systems.
Synthetic Considerations and Performance
The synthesis of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through various routes, often involving intramolecular cyclization reactions. A general synthetic approach to access the core structure is outlined below.
Caption: General synthetic pathway to the 3-azabicyclo[3.2.1]octane skeleton.
The efficiency of this and other synthetic routes can vary depending on the specific substrates and reaction conditions. For a detailed experimental protocol, refer to the section below.
Experimental Protocols
Synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
The following is a representative, detailed protocol for the synthesis of the title compound, adapted from established methodologies for related bicyclic amines. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.
Step 1: N-Protection of a suitable starting material (e.g., 3-tropinone)
-
Dissolve the starting ketone in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product by column chromatography.
Step 2: Favorskii Rearrangement
-
Dissolve the N-protected ketone in a suitable solvent (e.g., methanol).
-
Add a strong base (e.g., sodium methoxide) and stir at the appropriate temperature.
-
Monitor the reaction for the formation of the rearranged ester.
-
Neutralize the reaction and extract the product.
-
Purify the methyl ester by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-protected methyl ester in a suitable solvent (e.g., dioxane or diethyl ether).
-
Add a solution of hydrochloric acid in the same solvent.
-
Stir the reaction until the deprotection is complete, resulting in the precipitation of the hydrochloride salt.
-
Filter the solid product, wash with a cold solvent, and dry under vacuum to yield Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
